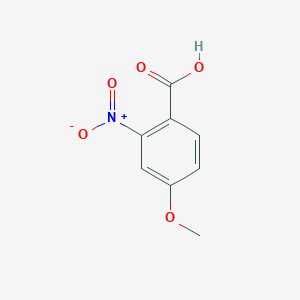

4-Methoxy-2-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149936. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZBWONCSHFMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302278 | |

| Record name | 4-Methoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33844-21-2 | |

| Record name | 4-Methoxy-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33844-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033844212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33844-21-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-Methoxy-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[1][2] The document details a common and effective method, presenting quantitative data, a step-by-step experimental protocol, and a visual representation of the reaction workflow.

Core Synthesis Pathway: Oxidation of 4-Methyl-3-nitroanisole

A prevalent and well-documented method for synthesizing this compound is through the oxidation of 4-methyl-3-nitroanisole (also known as 4-methoxy-2-nitrotoluene). This process typically utilizes a strong oxidizing agent, such as potassium permanganate (KMnO₄), to convert the methyl group into a carboxylic acid functional group.[1] This route is favored for its directness and relatively high yield.

Reaction Workflow

The logical flow of this synthesis involves the direct oxidation of the methyl group on the anisole ring.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound via the oxidation of 4-methyl-3-nitroanisole, based on the cited experimental protocol.[1]

Table 1: Reagents and Starting Materials

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Role |

| 4-Methyl-3-nitroanisole | C₈H₉NO₃ | 167.16 | 3.6 | 21.5 | Starting Material |

| Potassium Permanganate | KMnO₄ | 158.03 | 10.0 | 63.3 | Oxidizing Agent |

| Water | H₂O | 18.02 | 200 mL | - | Solvent |

| Hydrochloric Acid (1N) | HCl | 36.46 | As needed | - | Acidification |

| Chloroform | CHCl₃ | 119.38 | 150 mL (3x50) | - | Extraction Solvent |

| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | As needed | - | Drying Agent |

Table 2: Reaction Conditions and Product Details

| Parameter | Value |

| Reaction Temperature | Reflux |

| Reaction Time | 24 hours |

| Product Yield | 80% |

| Product Appearance | Precipitate / Solid |

| Melting Point | 196.5-200.5 °C |

Detailed Experimental Protocol

This protocol is adapted from the synthesis method described by ChemicalBook.[1]

Objective: To synthesize this compound by oxidizing 4-methyl-3-nitroanisole.

Materials:

-

4-methyl-3-nitroanisole (3.6 g, 21.5 mmol)

-

Potassium permanganate (10 g, 63.3 mmol)

-

Deionized water (200 mL)

-

1 N Hydrochloric acid (HCl)

-

Chloroform (CHCl₃, 150 mL)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Combine 4-methyl-3-nitroanisole (3.6 g) and potassium permanganate (10 g) in a 500 mL round-bottom flask.

-

Add 200 mL of water to the flask to create a solution/mixture.

-

Equip the flask with a reflux condenser.

-

-

Oxidation:

-

Heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 24 hours. Monitor the reaction for the disappearance of the purple permanganate color, although excess is used.

-

-

Work-up and Isolation:

-

After 24 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

-

Filter the cooled mixture to remove insoluble solids, primarily manganese dioxide (MnO₂), a byproduct of the oxidation.

-

Transfer the filtrate to a separatory funnel.

-

Acidify the filtrate to a pH of 2 by carefully adding 1 N hydrochloric acid. The product, this compound, will precipitate out of the aqueous solution.

-

-

Extraction:

-

Extract the acidified aqueous layer with chloroform (3 x 50 mL portions).

-

Combine the organic phases in a clean flask.

-

-

Drying and Concentration:

-

Dry the combined organic phases over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the chloroform.

-

-

Final Product:

-

Collect the resulting precipitate, which is the this compound product. The reported yield for this procedure is 80%.[1]

-

Synthesis Pathway Diagram

The chemical transformation is illustrated below.

Caption: Oxidation of 4-Methyl-3-nitroanisole to this compound.

References

spectroscopic data of 4-Methoxy-2-nitrobenzoic acid (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-2-nitrobenzoic acid, a compound of interest in various chemical and pharmaceutical research fields. This document details the expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

Note: Specific experimental ¹H NMR data for this compound could not be retrieved from the searched resources. The table is provided as a template for expected data.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Note: Specific experimental ¹³C NMR data for this compound could not be retrieved from the searched resources. The table is provided as a template for expected data.

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2900-3100 | Broad | O-H stretch (Carboxylic acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| 1510-1550 & 1340-1380 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |

| 1250-1300 | Strong | C-O stretch (Aryl ether) |

| 1600, 1475 | Medium-Weak | C=C stretch (Aromatic ring) |

Note: The IR data is based on typical absorption ranges for the functional groups present in the molecule. An experimental ATR-IR spectrum is noted to be available on PubChem, acquired on a Bruker Tensor 27 FT-IR instrument.[1]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 197.03 | - | [M]⁺ (Molecular Ion) |

| 180 | - | [M-OH]⁺ |

| 152 | - | [M-NO₂]⁺ |

| 135 | - | [M-COOH-CH₃]⁺ |

Note: The mass spectrometry data is predicted based on the molecular weight of this compound (197.14 g/mol ) and common fragmentation patterns.[1] Specific experimental mass spectral data was not available in the search results.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube.

-

Ensure the solvent height in the NMR tube is at least 4-5 cm.

2. Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid this compound powder is placed directly onto the ATR crystal.

2. Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR).[1]

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal and ensure good contact using the pressure arm.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

-

The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the key absorption bands.

Mass Spectrometry

1. Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

If necessary, filter the final solution to remove any particulates.

2. Data Acquisition:

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Method: The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Parameters (for ESI):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: Scan a range appropriate for the molecular weight, for instance, m/z 50-500.

-

Capillary Voltage and Temperature: Optimized for the specific instrument and compound.

-

3. Data Analysis:

-

The mass-to-charge ratios (m/z) of the resulting ions are detected and plotted against their relative abundance to generate a mass spectrum.

-

Identify the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the generalized workflows for acquiring the spectroscopic data.

References

An In-depth Technical Guide to the Solubility of 4-Methoxy-2-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative data for the solubility of 4-Methoxy-2-nitrobenzoic acid in various organic solvents. The absence of such data highlights a gap in the publicly available physicochemical information for this compound and underscores the need for experimental determination for specific applications.

Qualitative Solubility Summary

Based on its chemical structure and information available for structurally related compounds, a qualitative assessment of the solubility of this compound can be inferred. The presence of a carboxylic acid group suggests that it will exhibit some degree of solubility in polar protic solvents through hydrogen bonding. One source explicitly states that this compound is soluble in Methanol.[1] The methoxy group may contribute to its solubility in less polar solvents. However, the nitro group and the overall crystalline structure of the solid will also significantly influence its interaction with different solvents. The principle of "like dissolves like" suggests that its solubility will be higher in solvents with similar polarity.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[3] The following protocol is a standard procedure that can be adapted for this compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Oven

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a prolonged period (e.g., 24-72 hours) to ensure that the dissolution and crystallization processes reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Method: Accurately weigh the filtered solution. Evaporate the solvent in an oven at a temperature that is high enough to remove the solvent but low enough to not cause decomposition of the this compound. Once the solvent is completely evaporated, weigh the vial containing the dried solute. The mass of the dissolved solute and the mass of the solvent can then be used to calculate the solubility.

-

Chromatographic Method (HPLC): Dilute the filtered solution with a known volume of the solvent. Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations is required for this quantification.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction (χ).

Visualizing Experimental and Logical Frameworks

To further clarify the processes and concepts involved in determining and understanding the solubility of this compound, the following diagrams are provided.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the melting point and related physicochemical properties of 4-Methoxy-2-nitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document includes detailed experimental protocols and data presented in a structured format for clarity and ease of comparison.

Physicochemical Data

This compound is a solid organic compound with the chemical formula C₈H₇NO₅.[1][2] The presence of the methoxy, nitro, and carboxylic acid functional groups dictates its chemical reactivity and physical properties.

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 33844-21-2 | [3] |

| Molecular Formula | C₈H₇NO₅ | [1][2] |

| Molecular Weight | 197.14 g/mol | [2] |

| Melting Point | 196.5-200.5 °C | [3] |

| Alternate Melting Point | 199 °C | [1] |

| Appearance | Solid |

Experimental Protocols

Detailed methodologies for the synthesis and determination of the melting point of this compound are provided below.

A common synthetic route to this compound involves the oxidation of 4-methyl-3-nitroanisole.[3]

Materials:

-

4-methyl-3-nitroanisole

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

1 N Hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 4-methyl-3-nitroanisole (3.6 g, 18 mmol) and potassium permanganate (10 g, 63 mmol) in 200 mL of water is refluxed for 24 hours.[3]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The insoluble solids are removed by filtration.

-

The filtrate is acidified to a pH of 2 using 1 N hydrochloric acid.

-

The acidified solution is then extracted three times with 50 mL portions of chloroform.[3]

-

The organic phases are combined and dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the precipitated product, this compound.[3]

The melting point of a crystalline solid is a critical indicator of its purity and is determined by observing the temperature range over which the solid transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Sample of this compound

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

-

Allow the apparatus to cool.

-

For a precise measurement, prepare a new sample and set the heating rate to 1-2 °C per minute, starting from a temperature approximately 20 °C below the previously observed melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

The recorded range is the melting point of the sample. For pure this compound, this should fall within the 196.5-200.5 °C range.[3]

Visualizations

The following diagrams illustrate the synthesis pathway and the general workflow for melting point determination.

Caption: Synthesis of this compound.

Caption: Workflow for Melting Point Determination.

References

A Technical Guide to the Commercial Availability of 4-Methoxy-2-nitrobenzoic Acid

For researchers, scientists, and professionals in drug development, sourcing chemical reagents of specified purity and quantity is a critical preliminary step. This guide provides an in-depth overview of the commercial availability, physicochemical properties, and synthetic methodologies for 4-Methoxy-2-nitrobenzoic acid (CAS No. 33844-21-2), a valuable building block in organic synthesis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to smaller, specialized companies. The compound is offered in various purities and quantities to suit diverse research and development needs. Below is a summary of representative suppliers and their offerings.

| Supplier | Purity | Available Quantities | Location |

| Sigma-Aldrich | 97% | Gram to bulk scales | Global |

| Chem-Impex | ≥ 98% (HPLC) | 1g, 5g, 25g, 100g, 250g | USA |

| Tokyo Chemical Industry (TCI) | >98.0% (GC)(T) | Gram to bulk scales | Global |

| Helios biomedical Inc./chemicals | Not specified | Inquire for details | China |

| FINETECH INDUSTRY LIMITED | Not specified | Inquire for details | China |

| HENAN SUNLAKE ENTERPRISE CORPORATION | 98% | 1kg to 100kg/month | China |

| LabSolutions | 97% | Inquire for details | USA |

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties of a compound, along with its safety profile, is paramount for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₅ | [1][2] |

| Molecular Weight | 197.14 g/mol | [2][3] |

| CAS Number | 33844-21-2 | [1][2][3][4][5][6][7][8][9][10] |

| Appearance | Off-white to brown solid; White to Light yellow to Light orange powder to crystal | [1][5] |

| Melting Point | 195-201 °C | [1][3] |

| Boiling Point | 372.9°C at 760 mmHg | [3] |

| Density | 1.4±0.1 g/cm³ | [3] |

| Purity | Typically ≥ 97-98% | [1][5] |

| Storage Conditions | Keep Cold; Store at 0-8 °C | [1][3] |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | [2] |

Experimental Protocols

The following section details a common laboratory-scale synthesis for this compound, providing a foundational methodology for researchers who may need to prepare this compound in-house.

Synthesis of this compound from 4-methyl-3-nitroanisole[11]

This protocol describes the oxidation of 4-methyl-3-nitroanisole to yield this compound.

Materials:

-

4-methyl-3-nitroanisole

-

Potassium permanganate (KMnO₄)

-

Water

-

1 N Hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 4-methyl-3-nitroanisole (3.6 g, 18 mmol) and potassium permanganate (10 g, 63 mmol) in 200 mL of water is refluxed for 24 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The insoluble solids (manganese dioxide) are removed by filtration.

-

The filtrate is acidified to a pH of 2 with 1 N hydrochloric acid.

-

The acidified solution is then extracted three times with 50 mL portions of chloroform.

-

The combined organic phases are dried over anhydrous magnesium sulfate and then filtered.

-

The filtrate is concentrated under reduced pressure, and the resulting precipitate is collected to yield this compound. The reported yield for this procedure is 80%.

Visualized Workflows and Pathways

To further aid in the conceptualization of procurement and synthesis, the following diagrams are provided.

Caption: A typical workflow for the procurement of this compound.

Caption: The synthetic pathway for this compound via oxidation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7NO5 | CID 288657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 33844-21-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound, CasNo.33844-21-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 4-Methoxy-2-nitrobenzoicacid-Shanghai Ailan Pharmaceutical Co., Ltd. [en.elampharmaceutical.com]

- 9. Page loading... [guidechem.com]

- 10. This compound | 33844-21-2 [chemicalbook.com]

A Technical Guide to 4-Methoxy-2-nitrobenzoic Acid: Synthesis, Properties, and Applications

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Methoxy-2-nitrobenzoic acid, a key chemical intermediate. It details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and its significant applications across the pharmaceutical, agrochemical, and material science sectors. All quantitative data is presented in standardized tables for clarity, and key processes are visualized using logical diagrams to facilitate understanding for research and development professionals.

Chemical Identity and Physicochemical Properties

This compound is an aromatic carboxylic acid characterized by the presence of both a methoxy and a nitro group on the benzene ring.[1] These functional groups enhance its reactivity, making it a valuable building block in organic synthesis.[1] Its formal IUPAC name is this compound.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[2] |

| Synonyms | 2-Nitro-p-anisic acid, 2-Nitro-4-methoxybenzoic acid[1][3] |

| CAS Number | 33844-21-2[1][3][4][5] |

| Molecular Formula | C₈H₇NO₅[1][4][6] |

| SMILES String | COc1ccc(C(O)=O)c(c1)--INVALID-LINK--=O[5][6] |

| InChI Key | DVZBWONCSHFMMM-UHFFFAOYSA-N[2][5][6] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 197.14 g/mol [2][5] |

| Appearance | Off-white to brown solid[1] |

| Melting Point | 196.5-201 °C[1][5][7] |

| Boiling Point | 372.9 °C at 760 mmHg[3] |

| Solubility | Sparingly soluble in water; Soluble in methanol[4][8] |

| Storage Conditions | Keep in a cool environment (0-8 °C)[1][3][9] |

Synthesis of this compound

The compound can be effectively synthesized through the oxidation of 4-methyl-3-nitroanisole. A detailed experimental protocol based on established methods is provided below.[7]

Experimental Protocol: Oxidation of 4-Methyl-3-nitroanisole

Objective: To synthesize this compound with a high yield.

Materials:

-

4-methyl-3-nitroanisole

-

Potassium permanganate (KMnO₄)

-

Deionized water

-

1 N Hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 4-methyl-3-nitroanisole (18 mmol) and potassium permanganate (63 mmol) is prepared in 200 mL of water.[7]

-

The solution is heated to reflux and maintained for 24 hours.[7]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The insoluble solids (manganese dioxide) are removed by filtration.[7]

-

The resulting filtrate is acidified to a pH of 2 using 1 N hydrochloric acid.[7]

-

The acidified solution is then extracted three times with 50 mL portions of chloroform.[7]

-

The combined organic phases are dried over anhydrous magnesium sulfate and filtered.[7]

-

The filtrate is concentrated under reduced pressure to precipitate the product.[7]

-

The collected precipitate is this compound, typically achieved in around an 80% yield.[7]

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Structural elucidation and purity assessment of this compound are typically performed using a variety of spectroscopic techniques. While raw spectral data is beyond the scope of this guide, the availability of standard spectra is noted for reference.

Table 3: Available Spectroscopic Data

| Technique | Purpose | Reference |

|---|---|---|

| ¹H NMR | Confirms the proton framework of the molecule. | [10] |

| ¹³C NMR | Identifies the number and type of carbon atoms. | [10] |

| IR Spectroscopy | Confirms the presence of key functional groups (e.g., -COOH, -NO₂, -OCH₃). | [2] |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. |[10] |

Key Applications in Research and Development

This compound is a versatile intermediate with applications spanning multiple industries.[4] Its unique structure is leveraged for the synthesis of more complex molecules.

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel anti-inflammatory and analgesic agents.[1]

-

Agrochemicals and Dyestuffs: The compound is utilized in the manufacturing of specialized agrochemicals and dyes.[4][7]

-

Material Science: It is used in the formulation of advanced polymers and coatings, where its properties can enhance material performance and durability.[1]

-

Analytical Chemistry: The compound is employed as a reference standard in various chromatographic techniques to ensure the accuracy and reliability of analytical results.[1]

Caption: Key application pathways for this compound.

Safety and Handling

Appropriate safety measures should be observed when handling this compound.

-

Hazard Codes: It is classified with the "Xn" hazard code, indicating it is harmful.[9]

-

GHS Pictogram: The GHS pictogram is an exclamation mark (GHS07), signaling potential hazards such as skin irritation, eye irritation, or being harmful if swallowed.[5][8]

-

Risk Statements: Risk statements include R20/21/22, indicating it is harmful by inhalation, in contact with skin, and if swallowed.[9]

-

Safety Statements: The S36 safety statement advises wearing suitable protective clothing.[9]

-

Storage: The compound should be stored in a cool, dry place, with recommended temperatures between 0-8 °C.[1][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7NO5 | CID 288657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. 4-甲氧基-2-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [stenutz.eu]

- 7. This compound | 33844-21-2 [chemicalbook.com]

- 8. labsolu.ca [labsolu.ca]

- 9. This compound, CasNo.33844-21-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 10. This compound(33844-21-2) 1H NMR [m.chemicalbook.com]

Theoretical and Computational Perspectives on 4-Methoxy-2-nitrobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies relevant to 4-Methoxy-2-nitrobenzoic acid. While direct in-depth computational research on this specific molecule is limited in publicly available literature, this document collates existing physicochemical data and presents analogous computational methodologies and findings from closely related aromatic nitro compounds and methoxybenzoic acid derivatives. This guide aims to equip researchers, scientists, and drug development professionals with a foundational understanding of the expected molecular properties, spectroscopic characteristics, and electronic behavior of this compound, thereby facilitating future research and application. The content herein summarizes key quantitative data, details relevant experimental and computational protocols, and visualizes standardized workflows in computational chemistry.

Introduction

This compound, a substituted aromatic carboxylic acid, holds potential as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The presence of an electron-donating methoxy group and an electron-withdrawing nitro group on the benzoic acid scaffold suggests a molecule with interesting electronic and chemical properties. Understanding these properties at a molecular level is crucial for predicting its reactivity, designing novel synthetic pathways, and exploring its potential biological activities.

Theoretical and computational chemistry offer powerful tools to elucidate the geometric, electronic, and vibrational characteristics of molecules. Methods such as Density Functional Theory (DFT) can provide valuable insights into optimized molecular structures, vibrational frequencies corresponding to infrared and Raman spectra, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[2][3]

This whitepaper serves as a technical resource, summarizing the known properties of this compound and providing a framework for its computational analysis based on studies of analogous compounds.

Physicochemical and Computed Properties of this compound

Quantitative data for this compound has been compiled from various chemical databases and suppliers. The following tables summarize these key properties.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H7NO5 | [4] |

| Molecular Weight | 197.14 g/mol | [4][5] |

| CAS Number | 33844-21-2 | [5][6] |

| Appearance | White to light yellow to light orange powder/crystal | [7] |

| Melting Point | 196.5-200.5 °C | [5][6] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Source |

| IUPAC Name | This compound | [4] |

| InChI | InChI=1S/C8H7NO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11) | [4][5] |

| InChIKey | DVZBWONCSHFMMM-UHFFFAOYSA-N | [4][5] |

| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)O)--INVALID-LINK--[O-] | [4] |

| XLogP3 | 1.4 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 2 | [4] |

Theoretical and Computational Methodologies (Based on Analogous Systems)

Geometry Optimization

The primary step in computational analysis is to determine the molecule's most stable three-dimensional structure, which corresponds to a local minimum on the potential energy surface.[8]

Protocol:

-

Initial Structure Generation: A 2D or 3D model of this compound is created using molecular building software (e.g., Avogadro, GaussView).

-

Computational Method Selection:

-

Optimization Algorithm: A quasi-Newton method, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is used to iteratively adjust the atomic coordinates to minimize the total energy of the system.[8]

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also yields the vibrational frequencies.

Vibrational Analysis

Vibrational analysis predicts the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to validate the computational model.

Protocol:

-

Frequency Calculation: Following geometry optimization, a harmonic frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Scaling Factors: The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra.[3]

-

Spectral Visualization: The calculated frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra.

Electronic Structure Analysis

This analysis provides insights into the molecule's reactivity, electronic transitions, and charge distribution.

Protocol:

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the HOMO and LUMO are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.[9]

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge transfer, hyperconjugative interactions, and bond properties within the molecule.

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of a typical theoretical and computational study of a molecule like this compound.

Caption: General workflow for computational analysis of a molecule.

Caption: Workflow for experimental validation of theoretical models.

Expected Theoretical Insights for this compound

Based on the computational studies of analogous molecules, the following insights can be anticipated for this compound:

-

Molecular Geometry: The molecule is expected to be largely planar, though some out-of-plane twisting of the nitro and carboxylic acid groups may occur to minimize steric hindrance. The precise bond lengths and angles can be accurately predicted by DFT calculations.

-

Vibrational Spectra: The theoretical IR and Raman spectra will exhibit characteristic peaks for the functional groups present: O-H stretching of the carboxylic acid, C=O stretching, asymmetric and symmetric stretching of the NO2 group, C-O stretching of the methoxy group, and various aromatic C-H and C-C vibrations.

-

Electronic Properties:

-

HOMO-LUMO: The HOMO is likely to be localized on the methoxy-substituted benzene ring, which is electron-rich. The LUMO is expected to be concentrated on the electron-withdrawing nitro group and the carboxylic acid moiety. The HOMO-LUMO gap will provide an estimate of the molecule's kinetic stability and the energy of its lowest electronic transition.

-

MEP: The MEP surface will likely show negative potential (red/yellow) around the oxygen atoms of the nitro and carbonyl groups, indicating these are sites for electrophilic attack. The regions around the aromatic protons will exhibit positive potential (blue).

-

Conclusion and Future Directions

This technical guide has synthesized the available information on this compound and outlined a clear path for its in-depth theoretical and computational investigation. While experimental data provides a solid foundation, detailed computational studies are needed to fully characterize its molecular and electronic properties.

Future research should focus on performing high-level DFT calculations to determine the optimized geometry, vibrational frequencies, and electronic structure of this compound. These theoretical predictions should then be validated against experimental data obtained from newly synthesized and purified samples. Such a combined experimental and theoretical approach will provide a comprehensive understanding of this molecule, paving the way for its rational application in drug design and materials science.

References

- 1. Geometry Optimization: A Comparison of Different Open-Source Geometry Optimizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study | Journal of Scientific Research [banglajol.info]

- 3. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 4. This compound | C8H7NO5 | CID 288657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 33844-21-2 [sigmaaldrich.com]

- 6. This compound | 33844-21-2 [chemicalbook.com]

- 7. 4-Methoxy-2-nitrobenzenesulfonic acid | C7H7NO6S | CID 21902645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 9. dergipark.org.tr [dergipark.org.tr]

Unveiling the Chemical Journey of 4-Methoxy-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitrobenzoic acid, a substituted aromatic carboxylic acid, holds a significant position in the landscape of organic synthesis. While not a household name, this compound serves as a crucial building block and intermediate in the preparation of a wide array of more complex molecules, particularly in the pharmaceutical, agrochemical, and dye industries.[1][2] Its strategic placement of methoxy, nitro, and carboxylic acid functional groups on the benzene ring imparts a unique reactivity profile that is leveraged by synthetic chemists to construct intricate molecular architectures. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies associated with this compound, presenting critical data and experimental protocols for the scientific community.

Historical Perspective and Discovery

The precise moment of discovery and the identity of the scientist who first synthesized this compound are not prominently documented in readily accessible historical records. Its emergence is likely intertwined with the broader exploration of nitration and oxidation reactions on substituted aromatic compounds that flourished in the late 19th and early 20th centuries. The development of methods for the selective functionalization of benzene derivatives was a cornerstone of organic chemistry during this era, driven by the burgeoning dye and pharmaceutical industries.

The synthesis of the parent compound, p-anisic acid (4-methoxybenzoic acid), was first reported in 1841 by the French chemist Auguste Cahours, who obtained it by the oxidation of anethole, a component of anise oil.[3] The subsequent exploration of the reactivity of p-anisic acid and related compounds, including nitration reactions, would have logically led to the synthesis of its various nitro-substituted isomers. While a singular "discovery" paper for this compound remains elusive, its preparation is a logical extension of established synthetic transformations that were being systematically investigated during this period. The earliest comprehensive documentation of its properties and synthesis would likely be found within the extensive pages of the Beilstein Handbuch der Organischen Chemie, a monumental compendium of organic compounds.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₈H₇NO₅. A summary of its key quantitative properties is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 197.14 g/mol | [4] |

| Melting Point | 196.5-200.5 °C | [1] |

| CAS Number | 33844-21-2 | [1] |

| Appearance | Solid | [4] |

Key Synthetic Methodologies

The primary and most commonly cited method for the laboratory-scale synthesis of this compound is the oxidation of 4-methyl-3-nitroanisole. This reaction provides a reliable route to the desired product with good yield.

Oxidation of 4-Methyl-3-nitroanisole

This synthetic route utilizes the strong oxidizing agent potassium permanganate (KMnO₄) to convert the methyl group of 4-methyl-3-nitroanisole into a carboxylic acid. The reaction is typically carried out in an aqueous solution under reflux conditions.

A logical workflow for this synthesis is depicted in the following diagram:

Experimental Protocol: Oxidation of 4-Methyl-3-nitroanisole

The following protocol is a detailed methodology for the synthesis of this compound based on the oxidation of 4-methyl-3-nitroanisole.[1]

Materials:

-

4-Methyl-3-nitroanisole (3.6 g, 18 mmol)

-

Potassium permanganate (10 g, 63 mmol)

-

Deionized water (200 mL)

-

1 N Hydrochloric acid

-

Chloroform (150 mL)

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of 4-methyl-3-nitroanisole (3.6 g, 18 mmol) and potassium permanganate (10 g, 63 mmol) in 200 mL of water is placed in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux and maintained at this temperature for 24 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The insoluble solids (manganese dioxide) are removed by filtration.

-

The filtrate is acidified to a pH of 2 with 1 N hydrochloric acid.

-

The acidified solution is then extracted with chloroform (3 x 50 mL).

-

The combined organic phases are dried over anhydrous magnesium sulfate and then filtered.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The precipitated solid is collected to give this compound. The reported yield for this procedure is 80%.[1]

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis due to the presence of three distinct functional groups that can be selectively manipulated.

-

The Carboxylic Acid Group: This group can undergo standard transformations such as esterification, conversion to acid chlorides, and amidation, allowing for the introduction of a wide variety of other functional groups.

-

The Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amine. This transformation is fundamental in the synthesis of many pharmacologically active compounds and dyes, as the resulting amino group can be further functionalized.

-

The Methoxy Group: The methoxy group is an electron-donating group and directs electrophilic aromatic substitution to the ortho and para positions.

The interplay of these functional groups makes this compound a versatile starting material for the synthesis of a range of target molecules. It is utilized in the development of pharmaceuticals, agrochemicals, and dyes.[1][2]

Conclusion

This compound, while lacking a dramatic discovery story, represents a classic example of a foundational molecule in organic synthesis. Its preparation via the oxidation of a readily available precursor is a robust and well-established method. The compound's true value lies in its utility as a versatile intermediate, providing a gateway to a multitude of more complex and often biologically active molecules. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and synthetic accessibility of this compound is essential for the design and execution of innovative synthetic strategies.

References

- 1. This compound | 33844-21-2 [chemicalbook.com]

- 2. Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 3. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 4. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

Potential Derivatives of 4-Methoxy-2-nitrobenzoic Acid: A Technical Guide for Drug Development

Abstract: 4-Methoxy-2-nitrobenzoic acid is a versatile aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide range of organic compounds.[1] Its unique substitution pattern, featuring a methoxy, a nitro, and a carboxylic acid group, provides multiple reactive sites for chemical modification. This technical guide offers an in-depth exploration of the potential derivatives of this compound, focusing on their synthesis, physicochemical properties, and potential applications in pharmaceutical and materials science.[1] Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of synthetic pathways are provided to support researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Compound Profile: this compound

This compound is a foundational building block for creating more complex molecules. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group influences the reactivity of the aromatic ring, while the carboxylic acid moiety offers a prime site for derivatization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 33844-21-2 | [2][3] |

| Molecular Formula | C₈H₇NO₅ | [2] |

| Molecular Weight | 197.14 g/mol | [2] |

| Melting Point | 196.5-200.5 °C | [3] |

| Appearance | Not explicitly stated, but derivatives are solids. | [4] |

Key Synthetic Pathways and Potential Derivatives

The chemical versatility of this compound allows for derivatization at three key locations: the carboxylic acid group, the nitro group, and the aromatic ring itself.

Derivatization of the Carboxylic Acid Group

The most direct modifications involve the carboxylic acid function, readily converting it into esters, amides, and acid chlorides. These derivatives are often intermediates for creating molecules with diverse biological activities.[4] For instance, the methyl ester, methyl 4-methoxy-2-nitrobenzoate, is a key intermediate in synthetic chemistry for pharmaceuticals and agrochemicals.[4]

Caption: Derivatization of the carboxylic acid group.

Table 2: Properties of Carboxylic Acid Derivatives

| Derivative | CAS Number | Molecular Formula | Molecular Weight | Purity | Appearance |

| Methyl 4-methoxy-2-nitrobenzoate | 181871-73-8 | C₉H₉NO₅ | 211.17 | ≥ 97% (HPLC) | Brown solid |

[Reference:[4]]

Transformation of the Nitro Group

The nitro group is a versatile functional handle. Its reduction to an amine is a critical transformation, yielding 2-amino-4-methoxybenzoic acid derivatives. This amino group opens up a vast array of subsequent reactions, such as acylation to form amides like N-(4-methoxy-2-nitrophenyl)acetamide (synthesized from the corresponding aniline), diazotization, and the formation of heterocyclic systems.[5]

Caption: Transformation of the nitro group.

Modification of the Aromatic Ring

The synthesis of derivatives with additional substituents on the aromatic ring, such as hydroxyl groups, creates compounds with significant potential as medical intermediates.[6] For example, 3-hydroxy-4-methoxy-2-nitrobenzoic acid is a key intermediate for synthesizing pyrrolobenzodiazepine (PBD) compounds, which have shown anti-tumor activity.[6] Similarly, 5-hydroxy-4-methoxy-2-nitrobenzoic acid can be synthesized from related dimethoxy precursors.[7]

Caption: Synthesis of hydroxylated derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound and its derivatives.

Synthetic Protocols

Protocol 1: Synthesis of this compound [3]

-

Reaction Setup: A mixture of 4-methyl-3-nitroanisole (3.6 g, 18 mmol) and potassium permanganate (10 g, 63 mmol) in 200 mL of water is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The mixture is refluxed for 24 hours.

-

Work-up: After cooling to room temperature, the mixture is filtered to remove insoluble solids (manganese dioxide).

-

Acidification: The filtrate is acidified to pH 2 with 1 N hydrochloric acid, leading to the precipitation of the product.

-

Extraction: The aqueous solution is extracted with chloroform (3 x 50 mL).

-

Purification: The combined organic phases are dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting precipitate is collected.

-

Yield: This protocol yields this compound in approximately 80% yield.

Protocol 2: Synthesis of 5-hydroxy-4-methoxy-2-nitrobenzoic acid [7]

-

Reaction Setup: In a glass container equipped with a stirrer, thermometer, and reflux condenser, add 4,5-dimethoxy-2-nitrobenzoic acid (20.0 g, 88.0 mmol) and 4 mol/L sodium hydroxide aqueous solution (99 ml, 396 mmol).

-

Reaction: The mixture is stirred and heated at 95 to 105 °C for 6 hours.

-

Work-up: After completion, ethyl acetate (60 ml) and concentrated hydrochloric acid (40.33 ml) are added. The organic layer is separated.

-

Isolation: The extract is concentrated under reduced pressure to obtain the product as a yellow solid.

-

Yield: This method reports an isolated yield of 96%.

Biological Activity Assay

Protocol 3: MTT Assay for Cytotoxicity Screening [8]

-

Cell Seeding: Plate cells (e.g., human cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Expose the cells to various concentrations of the test derivative and incubate for a specified period (e.g., 24-72 hours). Include untreated cells (negative control) and a known cytotoxic agent (positive control).

-

MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Discard the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. Cell viability is calculated relative to the untreated control.

Caption: General experimental workflow for derivative development.

Biological Activities and Therapeutic Potential

Derivatives of methoxybenzoic acids have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.[8]

Table 3: Potential Biological Activities of this compound Derivatives

| Biological Activity | Mechanism/Application | Related Derivatives/Class | Reference |

| Anti-cancer | Key intermediate for PBD anti-tumor agents. General cytotoxicity against cancer cell lines. | 3-hydroxy-4-methoxy-2-nitrobenzoic acid | [6] |

| Anti-inflammatory/Analgesic | Serves as an intermediate in the synthesis of anti-inflammatory and analgesic agents. | General this compound derivatives | [1] |

| Antimicrobial | Thioureide derivatives have shown antimicrobial and antifungal activities. | Thioureides of related methoxyphenoxymethyl benzoic acids | [9] |

| Efflux Pump Inhibition | Trimethoxybenzoic acid derivatives have been studied as potential efflux pump inhibitors to combat antibiotic resistance. | Trimethoxybenzoic acid derivatives | [10] |

Research on related compounds, such as 4-hydroxy-3-methoxybenzoic acid methyl ester, has shown that these scaffolds can target critical cell survival pathways like the Akt/NFκB signaling pathway, inducing apoptosis in cancer cells.[8] This suggests that novel derivatives of this compound could be designed to modulate similar biological targets.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of chemical entities. Through modifications of its carboxylic acid, nitro group, and aromatic ring, derivatives with significant potential in drug development and materials science can be accessed. The synthetic routes are often high-yielding, and the resulting compounds form the basis for creating novel therapeutics, including anti-cancer and anti-inflammatory agents. The detailed protocols and structured data presented in this guide serve as a comprehensive resource for researchers aiming to exploit the full synthetic potential of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7NO5 | CID 288657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 33844-21-2 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

The Dual Influence of Methoxy and Nitro Groups on the Reactivity of 4-Methoxy-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1] The reactivity of this molecule is intricately governed by the electronic interplay of its three functional groups: a carboxylic acid, a methoxy group, and a nitro group. This technical guide provides an in-depth analysis of how the methoxy and nitro substituents modulate the reactivity of the benzoic acid core, with a focus on acidity, susceptibility to aromatic substitution, and the reactivity of the carboxyl group. This document is intended to serve as a comprehensive resource, providing both theoretical understanding and practical experimental context.

The Electronic Tug-of-War: Methoxy vs. Nitro

The reactivity of the benzene ring and its substituents in this compound is a direct consequence of the competing electronic effects of the methoxy (-OCH₃) and nitro (-NO₂) groups.

-

The Methoxy Group (-OCH₃): Located at the para-position relative to the carboxylic acid, the methoxy group is a powerful activating group in electrophilic aromatic substitution.[2] It exerts a dual electronic influence:

-

+R (Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing electron density, particularly at the ortho and para positions.[3][4] This is the dominant effect.

-

-I (Inductive) Effect: Due to the high electronegativity of oxygen, the methoxy group withdraws electron density through the sigma bond framework.[3][5]

-

-

The Nitro Group (-NO₂): Positioned ortho to the carboxylic acid, the nitro group is a potent deactivating group.[6][7] Its electronic effects are:

-

-R (Resonance) Effect: The nitro group strongly withdraws electron density from the aromatic ring through resonance, creating a significant electron deficiency.[8]

-

-I (Inductive) Effect: The high electronegativity of the nitrogen and oxygen atoms leads to a strong electron-withdrawing inductive effect.[7]

-

The combination and positioning of these groups on the benzoic acid ring create a unique electronic environment that dictates the molecule's overall reactivity profile.

Caption: Interplay of electronic effects on the aromatic ring.

Impact on Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize the anion by delocalizing the negative charge, thus increasing acidity (lower pKa). Conversely, electron-donating groups destabilize the anion, decreasing acidity (higher pKa).[9]

In this compound, the strongly electron-withdrawing nitro group, located ortho to the carboxylic acid, significantly stabilizes the carboxylate anion through both its -I and -R effects. Additionally, the "ortho-effect" comes into play, where ortho-substituents, regardless of their electronic nature, generally increase the acidity of benzoic acids, a phenomenon attributed to a combination of steric and electronic factors.[8][10] While the para-methoxy group has an electron-donating resonance effect that would typically decrease acidity, the powerful, acid-strengthening influence of the ortho-nitro group is dominant.

| Compound | Substituents | pKa (Predicted/Experimental) | Relative Acidity |

| Benzoic Acid | - | 4.20 | Reference |

| 4-Methoxybenzoic Acid | 4-OCH₃ | ~4.47 | Less Acidic |

| 4-Nitrobenzoic Acid | 4-NO₂ | ~3.4 | More Acidic |

| This compound | 4-OCH₃, 2-NO₂ | ~2.46 (Predicted) | Significantly More Acidic |

Data sourced from references 2, 4, and 15.

The predicted pKa of ~2.46 for this compound indicates that it is a considerably stronger acid than benzoic acid and its mono-substituted derivatives, highlighting the dominant acid-enhancing effect of the ortho-nitro group.[3]

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the aromatic ring acts as a nucleophile. The methoxy group, being a strong activator and ortho-, para-director, would typically make the ring more susceptible to electrophilic attack.[2] The nitro group, a strong deactivator and meta-director, would make it less reactive.[11] In polysubstituted benzenes, the most powerfully activating group generally dictates the position of substitution.[7]

For this compound, the methoxy group directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the existing nitro and carboxylic acid groups also influence the regioselectivity. The positions are:

-

Position 3: Ortho to the methoxy group and meta to the nitro group.

-

Position 5: Ortho to the methoxy group and meta to the carboxylic acid group.

Given that the methoxy group is a more powerful activating group than the deactivating effects of the nitro and carboxylic acid groups, electrophilic substitution is expected to occur, primarily at positions 3 and 5. Steric hindrance from the adjacent nitro group might slightly disfavor substitution at position 3.

Caption: General mechanism for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require an electron-poor aromatic ring and a good leaving group.[12][13] The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer complex intermediate.[12][14]

In this compound, there isn't a typical leaving group like a halide. However, under forcing conditions, the nitro group itself can sometimes be displaced. The electron-donating methoxy group would generally disfavor SNAr by increasing electron density in the ring. Therefore, this compound is not an ideal substrate for SNAr unless further modified.

Reactivity of the Carboxylic Acid and Nitro Groups

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo typical reactions such as esterification and amide formation. The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to unsubstituted benzoic acid.

Esterification: Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common method.

Amide Formation: This is typically a two-step process involving conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine.[8]

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group, providing a synthetic route to 2-amino-4-methoxybenzoic acid derivatives. This transformation is a cornerstone in the synthesis of many heterocyclic compounds and other complex molecules. A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups.

Common methods include:

-

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Palladium on carbon (Pd/C).[15]

-

Metal/Acid Reduction: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl.[16]

-

Transfer Hydrogenation: Using a hydrogen donor like hydrazine in the presence of a catalyst.

Experimental Protocols

The following are generalized experimental protocols for key transformations involving this compound, based on established methodologies for similar compounds.

Protocol 1: Reduction of the Nitro Group to an Amine using Zinc and Hydrazine Glyoxylate

This method offers a selective and rapid reduction under mild conditions.

-

Preparation of Hydrazine Glyoxylate: Slowly neutralize equimolar amounts of hydrazine hydrate and glyoxylic acid with constant stirring. The resulting solution is used directly.

-

Reduction: Suspend this compound (1.0 eq) and zinc powder (2.0-3.0 eq) in a suitable solvent (e.g., methanol).

-

Add the prepared hydrazine glyoxylate solution and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

-

Work-up: Upon completion, filter off the zinc powder. Extract the residue with a suitable organic solvent (e.g., chloroform or diethyl ether).

-

Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-4-methoxybenzoic acid. Further purification can be achieved by recrystallization.

Caption: Workflow for the reduction of the nitro group.

Protocol 2: Synthesis of Methyl 4-Methoxy-2-nitrobenzoate (Fischer Esterification)

This protocol is adapted from general methods for the esterification of benzoic acids.[17]

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution while swirling.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Allow the reaction mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate (caution: CO₂ evolution).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude methyl 4-methoxy-2-nitrobenzoate. The product can be purified by column chromatography or recrystallization.

Conclusion

The reactivity of this compound is a nuanced interplay of inductive and resonance effects from its methoxy and nitro substituents. The ortho-nitro group is the dominant influence on the molecule's acidity, rendering it significantly more acidic than benzoic acid. For electrophilic aromatic substitution, the activating para-methoxy group directs incoming electrophiles, though the overall reactivity of the ring is tempered by the deactivating nitro and carboxyl groups. The functional groups present also offer distinct sites for chemical modification, with the nitro group being readily reducible to an amine and the carboxylic acid amenable to esterification and amidation. A thorough understanding of these competing influences is paramount for the strategic use of this compound in the synthesis of more complex and valuable molecules.

References

- 1. This compound(33844-21-2) 1H NMR [m.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | 33844-21-2 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. brainly.in [brainly.in]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C8H7NO5 | CID 288657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. reddit.com [reddit.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. benchchem.com [benchchem.com]

Methodological & Application

The Versatile Role of 4-Methoxy-2-nitrobenzoic Acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitrobenzoic acid is a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on a benzoic acid scaffold, imparts distinct reactivity that enables its use as a key intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, dyes, and functional materials.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in various synthetic transformations, with a focus on its application in the development of bioactive molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.

Physical Properties

| Property | Value | Reference |

| CAS Number | 33844-21-2 | [2][3] |

| Molecular Formula | C₈H₇NO₅ | [2][3] |

| Molecular Weight | 197.14 g/mol | [2][3] |

| Melting Point | 196.5-200.5 °C (lit.) | [3] |

| Appearance | Solid | [3] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (Solvent) | (Data not explicitly found for this compound in the search results, but available for purchase) | [4] |

| ¹³C NMR (Solvent) | (Data not explicitly found for this compound in the search results, but available for purchase) | [4] |

| IR (Technique) | ATR-Neat | [2] |

| Mass Spectrometry | (Data can be inferred from molecular weight) | [2] |

Key Synthetic Applications and Protocols

This compound serves as a precursor for a variety of important chemical transformations, primarily centered around the reactivity of its nitro and carboxylic acid functionalities.

Reduction of the Nitro Group: Synthesis of 2-Amino-4-methoxybenzoic Acid

The reduction of the nitro group to an amine is a pivotal transformation, yielding 2-amino-4-methoxybenzoic acid, a key intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals.

This protocol details the efficient reduction of this compound to 2-amino-4-methoxybenzoic acid using palladium on carbon as a catalyst.

Reaction Scheme:

Caption: Catalytic hydrogenation of this compound.

Materials:

-

This compound

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH)

-